



Guanylate Cyclase-C (GC-C) Activation Assay: Application Notes and Protocols

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|----------------------|---------------------|-----------|
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Introduction and Principle

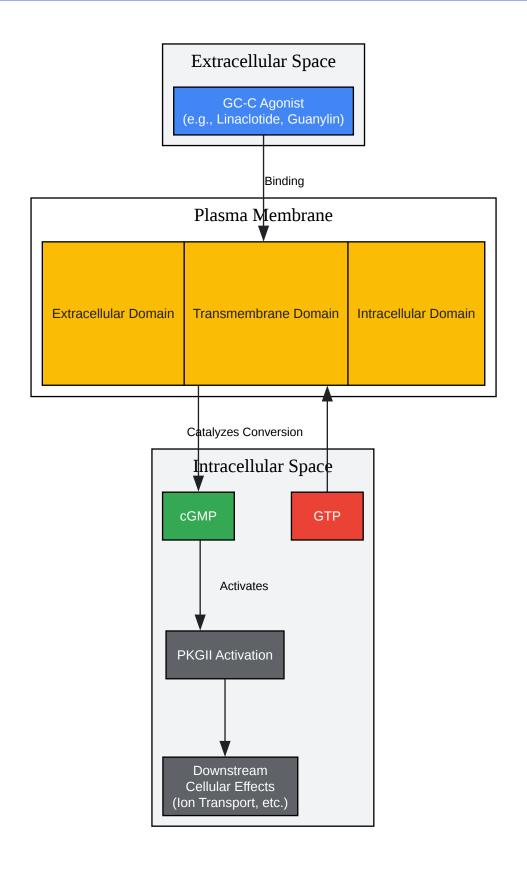
Guanylate Cyclase-C (GC-C) is a transmembrane receptor that plays a critical role in intestinal fluid and electrolyte homeostasis, as well as in maintaining mucosal integrity.[1][2] Ligand binding to the extracellular domain of GC-C, by endogenous peptides such as guanylin and uroguanylin or by therapeutic agonists like linaclotide and plecanatide, stimulates the intracellular guanylate cyclase domain.[3][4][5] This enzymatic domain catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][4] The resulting increase in intracellular cGMP concentration is a direct measure of GC-C receptor activation.[6]

This assay protocol provides a method to quantify the activation of GC-C in a cell-based format by measuring the accumulation of intracellular cGMP. The most common and reliable method for this is a competitive enzyme-linked immunosorbent assay (ELISA).[7] This application note is designed for screening potential GC-C agonists or antagonists and determining their potency and efficacy.

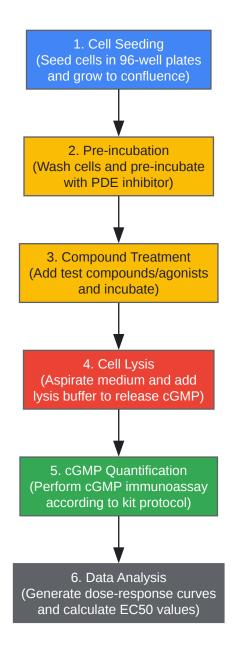
Signaling Pathway

Activation of GC-C initiates a signaling cascade that leads to increased intracellular cGMP. This second messenger, in turn, activates cGMP-dependent protein kinase II (PKGII), which modulates downstream targets to regulate ion transport and other cellular processes.[3][4]









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